6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 1059630-11-3) is a brominated tetrahydro-γ-carboline derivative with the molecular formula C₁₁H₁₂BrClN₂ (hydrochloride salt). It serves as a critical intermediate in synthesizing pharmaceuticals such as lumateperone tosylate, an antipsychotic agent. The compound is synthesized via a Fischer indole reaction between 2-bromophenylhydrazine hydrochloride and 4,4-piperidinediol hydrochloride, achieving a 91% yield under optimized conditions. Its crystalline hydrochloride salt form facilitates purification and scale-up processes, addressing challenges posed by the viscous nature of the free base.
Structurally, the molecule features a bicyclic scaffold combining a pyridine ring fused to an indole moiety, with a bromine substituent at position 4. This substitution enhances electrophilicity, influencing reactivity in subsequent derivatization reactions.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPTVXYOVFWZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the bromination of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridoindoles exhibit promising anticancer properties. Studies have shown that 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. For instance, a study demonstrated its effectiveness against specific cancer cell lines by targeting molecular pathways involved in tumor growth .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It may offer potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress . Experimental models have shown that it can enhance cognitive function and protect neuronal cells from damage.
Chemical Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules. Researchers utilize this compound to create novel heterocyclic compounds that may possess unique biological activities .
Material Science
Polymer Development
The compound has been explored for its potential applications in material science, particularly in the development of polymers with enhanced properties. Incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability. This is particularly relevant for developing advanced materials used in electronics and coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Intoplicine (RP 60475)
- Structure : 7H-benzo[e]pyrido[4,3-b]indole derivative with hydroxyl groups at positions 3 and 7.
- Activity : Dual inhibitor of topoisomerase I and II, inducing DNA unwinding (binding constant Kₐ = 2 × 10⁵ M⁻¹). Hydroxyl groups at specific positions are critical for enzyme interaction; removal reduces antitumor efficacy.
Trp-P-1 and Trp-P-2
- Structure: 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) and its dimethyl analogue (Trp-P-1), formed during tryptophan pyrolysis.
- Activity: Potent mutagens and hepatocarcinogens, requiring metabolic activation by cytochrome P450 enzymes (e.g., P-450PA). Trp-P-1 exhibits higher carcinogenicity in female mice.
- Comparison: The absence of bromine and presence of amino groups in Trp-P-1/Trp-P-2 facilitate metabolic N-hydroxylation, a key step in genotoxicity. Chlorophyll and flavonoids inhibit this activation by forming non-reactive complexes.
CFTR Potentiators (e.g., Hit-7, Hit-8)
- Structure : 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives with fluoro or methoxy substituents.
- Activity : Rescue function of mutant CFTR channels (e.g., F508del and G551D) in cystic fibrosis. Fluoro and methoxy groups at positions 6 and 8 enhance potency (IC₅₀ ~ 0.1–1 µM).
- Comparison : Bromine in 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may sterically hinder binding to CFTR compared to smaller substituents like fluorine.
Structural-Activity Relationships (SAR)
Biological Activity
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1059630-11-3
- Molecular Formula : C11H12BrN2
- Molecular Weight : 287.59 g/mol
Research indicates that compounds with the pyrido[4,3-b]indole structure may exhibit various biological activities through multiple mechanisms:
- Inhibition of Kinases : Certain derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. For example, studies have identified structural analogs that selectively inhibit CDK1 .
- Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems .
- Anticancer Effects : Preliminary investigations indicate cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydropyridoindoles have demonstrated significant activity against human cancer cells such as HT-29 and A549 .
Biological Activity Overview
Case Study 1: Anticancer Activity
A study conducted on various derivatives of pyrido[4,3-b]indoles revealed that specific compounds exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 and A549. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 2: Kinase Inhibition
Research aimed at developing selective CDK inhibitors highlighted the potential of 6-bromo derivatives in targeting CDK1. These compounds were designed based on structure-activity relationship (SAR) studies that emphasized the importance of specific functional groups for enhanced binding affinity .
Case Study 3: Neuroprotective Effects
Another investigation assessed the neuroprotective properties of tetrahydropyridoindoles in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by excitotoxicity, suggesting a protective role in neurodegenerative diseases .
Q & A
Basic: What are the standard synthetic routes for 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how is the bromine moiety introduced?
The synthesis typically involves cyclization of indole precursors followed by bromination. For example, a related compound (8-bromo derivative) was synthesized via a multi-step process starting from substituted indoles, with bromination achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
- Cyclization : Formation of the tetrahydro-pyridoindole backbone via Pictet-Spengler or Bischler-Napieralski reactions.
- Bromination : Electrophilic substitution at the C6 position, optimized by reaction time and temperature to avoid over-bromination.
Characterization involves (e.g., δ 10.9 ppm for NH, 7.47 ppm for aromatic protons) and (e.g., 135.2 ppm for quaternary carbons) .
Advanced: How do steric and electronic effects influence the regioselectivity of bromination in tetrahydro-pyridoindole systems?
Regioselectivity is dictated by:
- Electronic Factors : Electron-rich positions (e.g., C6 in the indole ring) are more susceptible to electrophilic attack.
- Steric Hindrance : Bulky substituents adjacent to potential bromination sites can redirect reactivity.
For instance, in the 8-bromo derivative, bromination at C6 was achieved by pre-blocking competing positions with directing groups (e.g., methoxy or methyl) . Computational studies (DFT) can predict reactivity trends by analyzing frontier molecular orbitals and charge distribution.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopy :
- : Identifies NH protons (δ ~10.9–11.0 ppm) and aromatic protons (δ 7.0–7.5 ppm).
- : Confirms quaternary carbons (e.g., 135–137 ppm for the pyridoindole backbone).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 251 [M-2H] for the 8-bromo analog) .
- Elemental Analysis : Matches calculated C, H, N, and Br percentages (e.g., C: 53.61%; Br: 31.82%) .
Advanced: How can contradictory spectral data between synthesized batches be resolved?
Discrepancies in NMR or MS data often arise from:
- Solvent Effects : DMSO-d vs. CDCl can shift proton signals (e.g., NH protons deshielded in DMSO).
- Tautomerism : Prototropic shifts in the pyridoindole system may lead to multiple signals.
- Impurities : Unreacted starting materials or byproducts (e.g., di-brominated species) require rigorous purification via column chromatography (70:30 EtOAc:hexane) or recrystallization .
Basic: What are the solubility properties of this compound, and how do they affect reaction design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). Hydrochloride salts (e.g., CAS 1059630-11-3) enhance aqueous solubility for biological assays. Solvent choice impacts reaction efficiency—e.g., PEG-400/DMF mixtures improve reaction homogeneity in Cu-catalyzed click chemistry .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing di-brominated byproducts?
- Temperature Control : Bromination at 0–5°C reduces kinetic side reactions.
- Stoichiometry : Limiting Br or NBS to 1.1 equivalents prevents over-bromination.
- Catalysis : Lewis acids (e.g., FeCl) or iodine can enhance regioselectivity.
For example, a 88% yield was achieved for the 8-bromo analog using NBS in DMF at 0°C .
Basic: How is the hydrochloride salt of this compound prepared, and what are its applications?
The hydrochloride salt (CAS 1059630-11-3) is synthesized by treating the free base with HCl gas in anhydrous ether. This form improves stability and bioavailability, making it suitable for:
- In vitro assays : Enhanced solubility in buffer solutions.
- Crystallography : Salt formation aids in obtaining single crystals for XRD analysis .
Advanced: What computational methods predict the biological activity of this compound derivatives?
- Docking Studies : Molecular docking with target proteins (e.g., serotonin receptors) evaluates binding affinity.
- QSAR Models : Correlate substituent effects (e.g., bromine position) with activity trends.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .
Basic: What safety precautions are essential when handling brominated pyridoindoles?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of HBr gas during reactions.
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO) .
Advanced: How does the bromine substituent influence the compound’s photophysical properties?
Bromine enhances intersystem crossing (ISC) due to the heavy atom effect, increasing triplet-state population. This property is exploited in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
